KP1019

描述

属性

CAS 编号 |

124875-20-3 |

|---|---|

分子式 |

C21H19Cl4N6Ru |

分子量 |

598.3 g/mol |

IUPAC 名称 |

bis(1H-indazole);1H-indazol-2-ium;ruthenium(3+);tetrachloride |

InChI |

InChI=1S/3C7H6N2.4ClH.Ru/c3*1-2-4-7-6(3-1)5-8-9-7;;;;;/h3*1-5H,(H,8,9);4*1H;/q;;;;;;;+3/p-3 |

InChI 键 |

PJXASRBEMZORRI-UHFFFAOYSA-K |

手性 SMILES |

C1=CC=C2C(=C1)C=N[NH2+]2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.Cl[Ru](Cl)(Cl)Cl |

规范 SMILES |

C1=CC=C2C(=C1)C=N[NH2+]2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.Cl[Ru](Cl)(Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

KP1019; KP 1019; KP1019; FFC14A; indazolium trans-tetrachlorobis(1H-indazole)ruthenate-(III). |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Anticancer Drug Candidate KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KP1019, a ruthenium-based anticancer compound that has undergone Phase I clinical trials. It details the compound's chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties

This compound, also known as FFC14A, is a ruthenium(III) coordination complex. Its chemical structure and properties are fundamental to its biological activity.

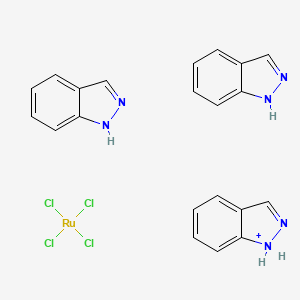

Chemical Structure

The IUPAC name for this compound is indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] . The compound consists of a central ruthenium(III) ion in an octahedral geometry.[1] The coordination sphere is defined by four chloride ligands in the equatorial plane and two trans-coordinating N-donor indazole ligands in the axial positions.[1] Due to its low aqueous solubility, it is often prepared as its sodium salt, KP1339 (or BOLD-100), to improve bioavailability for intravenous administration.[1]

| Property | Data | Reference |

| IUPAC Name | trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] | [1] |

| Molecular Formula | C₂₁H₁₉Cl₄N₆Ru | [1] |

| Molar Mass | 598.29 g·mol⁻¹ | [1] |

| CAS Number | 124875-20-3 | [1] |

| Synonyms | FFC14A, NSC-666158 |

Quantitative Biological and Clinical Data

The following tables summarize key quantitative data regarding the cytotoxicity and pharmacokinetics of this compound.

In Vitro Cytotoxicity

This compound demonstrates moderate cytotoxicity against a range of human cancer cell lines, particularly those of colorectal origin.[2] Its activity is often compared to its more soluble sodium salt, KP1339.

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound (72h) | IC₅₀ (µM) for KP1339 (72h) | Reference |

| HCT116 | Colon Carcinoma | 82.6 | 108.9 | [3] |

| SW480 | Colon Carcinoma | 95.0 | 165.0 | [2][3] |

| HT29 | Colon Carcinoma | 30-95 (range) | - | [2] |

| P31 | Mesothelioma | 162.1 | 188.7 | [3] |

| P31/cis | Cisplatin-Resistant Mesothelioma | 164.7 | 196.3 | [3] |

| KB-3-1 | Cervical Carcinoma | 85.0 | 117.6 | [3] |

| Hep3B | Hepatocellular Carcinoma | 33.7 | 81.3 |

Note: IC₅₀ values can vary based on experimental conditions, such as serum concentration in the culture medium.[4]

Phase I Clinical Trial Pharmacokinetics

A Phase I dose-escalation study was conducted on patients with advanced solid tumors, providing key pharmacokinetic parameters.

| Parameter | Description | Value/Observation | Reference |

| Dose Range | Escalating doses administered intravenously twice weekly for 3 weeks. | 25 - 600 mg | [5][6] |

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Small | [5][6] |

| Clearance | The rate at which the active drug is removed from the body. | Low | [5][6] |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Long (approx. 69–284 h) | [7] |

| Dose Proportionality | The relationship between the dose administered and the measured drug concentration. | Area under the curve (AUC) values increased proportionally with dose, indicating linear pharmacokinetics. | [5] |

| Toxicity | Adverse effects observed at the tested doses. | No dose-limiting toxicity occurred. | [5][6] |

| Clinical Outcome | Efficacy observed in evaluable patients. | Disease stabilization for 8-10 weeks in five out of six patients. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its anticancer effects.

Synthesis of this compound

This protocol describes the laboratory synthesis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1]

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

Hydrochloric acid (HCl)

-

Indazole

-

Standard reflux and filtration apparatus

-

UV-visible spectrophotometer and elemental analyzer for purity evaluation

Procedure:

-

Dissolve RuCl₃·3H₂O in a solution of ethanol and hydrochloric acid.

-

Heat the mixture to reflux. After the reflux period, remove the ethanol, typically by rotary evaporation, to yield a concentrated solution.

-

Add an excess of indazole to the resulting solution.

-

Heat the reaction mixture to 70°C and allow it to react.

-

Upon cooling, a solid precipitate of this compound will form.

-

Collect the resulting solid by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials.

-

Dry the final product under vacuum.

-

Evaluate the purity of the synthesized this compound using methods such as UV-visible spectroscopy and elemental analysis to confirm the correct composition and structure.[1]

Protocol for Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol is designed to quantify this compound-induced apoptosis in cancer cell lines (e.g., SW480, HT29) using flow cytometry.[2][8][9]

Materials:

-

Cancer cell line of interest (e.g., SW480)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed SW480 cells into 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of analysis. Allow cells to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 150 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with serum-containing medium.

-

Combine the detached cells with the corresponding supernatant collected in the previous step.

-

-

Staining:

-

Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer immediately after incubation.

-

Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Quantify the cell populations:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

-

-

Protocol for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following this compound treatment, which is known to cause G2/M arrest, particularly demonstrated in models like Saccharomyces cerevisiae.[10][11]

Materials:

-

Cells (e.g., yeast or cancer cells)

-

Complete culture medium

-

This compound stock solution

-

PBS

-

Cold 70% ethanol (for fixing)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to log phase and treat with the desired concentration of this compound and a vehicle control for a specified time (e.g., 3-6 hours).

-

Harvesting: Harvest cells by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A to degrade RNA and ensure PI only stains DNA. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the control to quantify cell cycle arrest.

Mechanism of Action and Associated Pathways

The anticancer effect of this compound is multifactorial, involving cellular uptake, activation, and interaction with multiple intracellular targets. This process is initiated by its transport in the bloodstream, primarily bound to serum proteins like albumin and transferrin.[1][3] The overexpression of transferrin receptors on many cancer cells facilitates targeted uptake via endocytosis.[1][12]

A key, though not universally confirmed, hypothesis is the "activation by reduction," where the relatively inert Ru(III) prodrug is reduced to the more reactive Ru(II) species within the hypoxic tumor microenvironment.[1][7] Once inside the cell, the active compound induces significant cellular stress by generating reactive oxygen species (ROS), leading to oxidative stress.[2][13] This is coupled with the induction of endoplasmic reticulum (ER) stress.[2][13] While this compound can bind DNA, its interaction is weaker than that of platinum-based drugs, and its cytotoxicity is not solely dependent on DNA damage.[1] The culmination of these stress pathways—oxidative stress, ER stress, and DNA damage—leads to cell cycle arrest (primarily at the G2/M phase) and triggers apoptosis, often through the intrinsic mitochondrial pathway.[2][7][10]

Figure 1: Proposed mechanism of action for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NAMI-A and this compound/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mode of action of NKP-1339 – a clinically investigated ruthenium-based drug – involves ER- and ROS-related effects in colon carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a novel anticancer ruthenium complex (this compound, FFC14A) in a phase I dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Damage Response Checkpoint Activation Drives this compound Dependent Pre-Anaphase Cell Cycle Delay in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. scispace.com [scispace.com]

- 13. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug this compound (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], commonly known as KP1019, is a promising ruthenium-based anticancer agent that has undergone phase I clinical trials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel metallodrugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Properties and Characterization

This compound is a ruthenium(III) coordination complex with an octahedral geometry. The central ruthenium atom is coordinated to four chloride ions in the equatorial plane and two trans-axial 1H-indazole ligands.[2] The indazolium cation serves as the counterion. The presence of the indazole ligands is crucial for the compound's biological activity, playing a significant role in its interaction with transport proteins.[3]

Physicochemical Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₄H₁₃Cl₄N₄Ru | [2] |

| Molecular Weight | 524.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Low solubility in water. The sodium salt, NKP-1339, exhibits improved aqueous solubility. | [2] |

| Stability | The Ru-Cl bonds are labile, and the chloro ligands can be exchanged in the presence of water. | [2] |

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using a combination of spectroscopic and crystallographic techniques. While detailed NMR data for the paramagnetic Ru(III) complex is challenging to obtain, data for related diamagnetic species and the indazolium counterion are available.[4]

| Technique | Key Findings | Reference(s) |

| UV-Visible Spectroscopy | Exhibits ligand-to-metal charge transfer (LMCT) bands. The position of these bands can be influenced by the solvent, for instance, shifting in the presence of DMSO. | [5] |

| X-ray Crystallography | The crystal structure of the tetraphenylphosphonium (B101447) salt of the trans-[tetrachlorobis(1H-indazole)ruthenate(III)] anion confirms the trans configuration of the indazole ligands. X-ray studies of this compound bound to human serum albumin reveal that the indazole ligands dissociate upon binding to histidine residues of the protein. | [3][6] |

Synthesis

The synthesis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) generally involves the reaction of a ruthenium(III) precursor with indazole in an acidic alcoholic medium.

Synthetic Protocol

A general method for the synthesis of this compound is as follows:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) is refluxed in a solution of hydrochloric acid and ethanol.[2]

-

After removal of ethanol, indazole is added to the solution.[2]

-

The reaction mixture is heated, typically around 70°C.[2]

-

The resulting solid product, this compound, is collected by filtration.[2]

-

Purity is assessed by elemental analysis and UV-visible spectroscopy.[2]

For improved water solubility, the indazolium cation can be exchanged for a sodium ion to form NKP-1339, a process that can be achieved via a two-step ion exchange using a tetramethylammonium (B1211777) salt intermediate.[6] A patented method also describes the preparation of alkali metal salts of trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[7]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against colorectal cancer cell lines.[2] Unlike traditional platinum-based drugs, its mechanism of action is not primarily mediated by direct DNA damage but rather through the induction of endoplasmic reticulum (ER) stress.[3]

Cytotoxicity

This compound and its more soluble sodium salt, NKP-1339, have shown potent cytotoxicity against a range of cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| HCT116 (Colon Carcinoma) | This compound | ~82.6 | 72 | [8] |

| HCT116 (Colon Carcinoma) | NKP-1339 | ~108.9 | 72 | [8] |

| SW480 (Colon Carcinoma) | This compound | Moderately cytotoxic (30-95 µM) | 24 | [9] |

| HT29 (Colon Carcinoma) | This compound | Moderately cytotoxic (30-95 µM) | 24 | [9] |

| P31 (Mesothelioma) | This compound | High resistance | 72 | [8] |

Proposed Mechanism of Action

The anticancer effect of this compound is a multi-step process involving transport, activation, and induction of cellular stress pathways.

Caption: Proposed mechanism of action for this compound.

The key steps in the proposed mechanism of action are:

-

Transport in the Bloodstream: After administration, this compound binds to serum proteins, primarily albumin and transferrin, which act as carriers.[9][10]

-

Cellular Uptake: The this compound-transferrin complex is recognized by transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to cellular uptake via endocytosis.[10] A transferrin-independent uptake mechanism also exists.[10]

-

Activation by Reduction: Inside the hypoxic environment of the tumor, the Ru(III) center of this compound is reduced to the more reactive Ru(II) form.[2]

-

Induction of Cellular Stress: The activated form of the drug induces the generation of reactive oxygen species (ROS) and causes endoplasmic reticulum (ER) stress.[11]

-

Apoptosis: The culmination of these stress pathways leads to the activation of the mitochondrial pathway of apoptosis, resulting in cancer cell death.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Assessment of Binding to Serum Albumin (Fluorescence Quenching)

This protocol outlines a general method for studying the interaction of this compound with human serum albumin (HSA) using the intrinsic fluorescence of the protein's tryptophan residues.

Caption: Workflow for analyzing this compound-HSA binding via fluorescence quenching.

Materials:

-

Human Serum Albumin (HSA)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound stock solution

-

Spectrofluorometer

Procedure:

-

Prepare a solution of HSA in phosphate buffer at a known concentration.

-

Record the baseline fluorescence emission spectrum of the HSA solution with an excitation wavelength of 295 nm.

-

Make sequential additions of the this compound stock solution to the HSA solution.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity data for the dilution effect and any inner filter effects caused by the absorbance of this compound.

-

Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Measurement of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial health can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using cationic fluorescent dyes such as tetramethylrhodamine, methyl ester (TMRM).

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

TMRM or a similar fluorescent dye

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).

-

Incubate the cells with the MMP-sensitive dye (e.g., TMRM) according to the manufacturer's instructions.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence intensity indicates a loss of MMP.[12]

Detection of Reactive Oxygen Species (ROS)

The generation of ROS is a key aspect of this compound's mechanism of action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe for detecting intracellular ROS.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

DCFH-DA

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound for the specified time.

-

Load the cells with DCFH-DA. The acetate (B1210297) groups are cleaved by intracellular esterases, and the probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Wash the cells to remove the unloaded probe.

-

Measure the fluorescence of DCF using an appropriate instrument. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[13]

Conclusion

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) remains a significant lead compound in the development of non-platinum anticancer drugs. Its unique mechanism of action, which involves activation within the tumor microenvironment and the induction of cellular stress pathways, offers a potential therapeutic advantage, particularly for tumors resistant to conventional chemotherapies. The detailed information on its properties, synthesis, and biological evaluation provided in this guide is intended to support further research and development efforts in the field of medicinal inorganic chemistry. Continued investigation into the molecular targets and resistance mechanisms associated with this compound will be crucial for its successful clinical translation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DMSO reduces the cytotoxicity of anticancer ruthenium complex this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tumor‐Inhibiting Complex Salts Containing the Anion trans‐Tetrachlorobis(indazole)ruthenate(III) and Crystal Structure of the Tetraphenylphosphonium Salt | Semantic Scholar [semanticscholar.org]

- 7. CN111372939A - Preparation of trans-[tetrachlorobis(1H-indazole)ruthenium(III)] and its composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of a novel ruthenium-based anticancer drug (this compound or FFC14a) with serum proteins--significance for the patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug this compound (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

KP1019: A Ruthenium-Based Pioneer in the Quest for Cisplatin Alternatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of cancer chemotherapy has long been dominated by platinum-based drugs, with cisplatin (B142131) being a cornerstone of treatment for numerous malignancies. However, its clinical utility is often hampered by severe dose-limiting toxicities and the development of drug resistance. This has spurred a relentless search for alternative metal-based anticancer agents with improved pharmacological profiles. Among the most promising candidates to emerge is KP1019, an indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complex. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical findings, and its potential as a viable alternative to cisplatin. Particular emphasis is placed on its distinct mechanisms of cellular uptake, activation, and induction of cell death, which collectively contribute to its unique anticancer activity, including efficacy against cisplatin-resistant tumors.

Introduction: The Rise of Ruthenium in Oncology

Ruthenium-based compounds have garnered significant attention in medicinal inorganic chemistry due to their favorable properties, including the ability to mimic iron in binding to biological molecules, multiple accessible oxidation states, and lower toxicity compared to platinum analogs.[1] this compound is a frontrunner in this class of compounds and was the second ruthenium-based anticancer agent to enter clinical trials.[2][3] Its development marked a significant step forward in the exploration of non-platinum metal complexes for cancer therapy. This guide will delve into the core scientific principles and data that underpin the potential of this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound employs a sophisticated and multi-faceted mechanism of action that distinguishes it from cisplatin. This involves a unique process of activation and cellular targeting.

Activation by Reduction: A "Pro-drug" Strategy

This compound is administered in its stable Ru(III) oxidation state and is considered a pro-drug.[4] It is selectively activated to its more cytotoxic Ru(II) form within the hypoxic microenvironment characteristic of solid tumors.[5] This reduction is facilitated by intracellular reducing agents such as glutathione.[6] This targeted activation is believed to contribute to its lower systemic toxicity compared to cisplatin.

Cellular Uptake and Trafficking: The "Trojan Horse" Approach

A key feature of this compound's mechanism is its binding to serum proteins, particularly transferrin.[5] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, and this compound cleverly exploits this by binding to transferrin and being transported into the cell via endocytosis.[7] This "Trojan horse" strategy facilitates the accumulation of the drug within tumor cells.

Intracellular Targets and Induction of Apoptosis

Once inside the cell, the activated Ru(II) species can interact with various biomolecules. While this compound does interact with DNA, its binding is weaker and causes less distortion than that of cisplatin.[6] In fact, it induces a 15-fold lower efficiency of interstrand DNA cross-linking compared to cisplatin.[5]

The primary mode of cell killing induced by this compound is apoptosis, predominantly through the intrinsic mitochondrial pathway.[5][6] This is characterized by a significant loss of mitochondrial membrane potential.[5][7] Studies have also implicated the generation of oxidative stress as a contributor to this compound-induced apoptosis.[5]

The signaling pathways involved in this compound-induced apoptosis are complex and appear to involve the modulation of key cellular stress and growth pathways.

Preclinical and Clinical Efficacy

This compound has demonstrated promising anticancer activity in a range of preclinical models and has undergone initial clinical evaluation.

In Vitro Cytotoxicity

This compound exhibits moderate cytotoxicity against various cancer cell lines, with IC50 values typically in the micromolar range.[6] Notably, it has shown efficacy in cell lines resistant to other chemotherapeutic agents, including cisplatin and doxorubicin.[8][9]

In Vivo Antitumor Activity

In animal models, this compound has shown significant antitumor activity, particularly in models of colorectal carcinoma where it surpassed the in vitro activity.[5] In a rat model of chemically induced colorectal carcinoma, this compound treatment resulted in a tumor volume reduction of up to 95%.[6]

Phase I Clinical Trial

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[5] The drug was administered intravenously twice weekly for three weeks at doses ranging from 25 mg to 600 mg.[5] The key findings from this early study were:

-

Disease stabilization: Five out of six evaluable patients experienced disease stabilization for up to 10 weeks.[5]

-

Tolerability: No serious side effects were reported at the doses tested.[5]

A significant challenge encountered during the clinical development of this compound was its low aqueous solubility.[2] This led to the development of its sodium salt, KP1339 (also known as NKP-1339 or IT-139), which possesses greater solubility and has been the focus of more recent clinical investigations.

Comparative Analysis: this compound vs. Cisplatin

The following tables provide a comparative summary of the key characteristics of this compound and cisplatin.

Table 1: Comparison of Physicochemical and Mechanistic Properties

| Feature | This compound | Cisplatin |

| Metal Center | Ruthenium (Ru) | Platinum (Pt) |

| Oxidation State (Administered) | +3 | +2 |

| Activation | Reduction to Ru(II) in hypoxic tumor environment | Aquation (hydrolysis) |

| Primary Cellular Target | Multiple, including mitochondria and proteins; weaker DNA interaction | Nuclear DNA |

| DNA Interaction | Weak binding, low interstrand cross-linking | Strong covalent binding, formation of intra- and interstrand cross-links |

| Resistance Mechanisms | Less susceptible to conventional resistance mechanisms | Increased DNA repair, decreased drug uptake, increased efflux |

Table 2: Comparison of Preclinical and Clinical Data

| Parameter | This compound | Cisplatin |

| In Vitro IC50 (typical range) | 30-180 µM[6][7] | Varies widely by cell line (e.g., 0.1-0.45 µg/ml for ovarian carcinoma)[1][10] |

| Activity in Cisplatin-Resistant Cells | Yes[5] | No (by definition) |

| In Vivo Efficacy (Colorectal Cancer Model) | Up to 95% tumor volume reduction[6] | Moderate activity in some models |

| Phase I Clinical Outcome | Disease stabilization in 5/6 patients[5] | Established efficacy in multiple cancer types |

| Dose-Limiting Toxicities | Mild; none determined in initial Phase I[5][11] | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression[12] |

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the specific signaling pathways that are perturbed by this compound, providing deeper insights into its mechanism of action.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress. There is evidence to suggest that this compound treatment can lead to the upregulation of the p38 MAPK stress response pathway.

Target of Rapamycin (TOR) Signaling Pathway

The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound can modulate the TOR pathway, suggesting an interference with cellular growth and survival signals.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assays

Caspases are a family of proteases that are essential for the execution of apoptosis.

-

Principle: This assay utilizes a specific substrate for caspases (e.g., DEVD for caspase-3) that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

-

Protocol Outline:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with the caspase substrate.

-

Measure the absorbance or fluorescence of the cleaved reporter molecule.

-

A decrease in MMP is an early indicator of apoptosis.

-

Principle: This assay uses a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in the mitochondria of healthy cells. In apoptotic cells with a collapsed MMP, the dye disperses into the cytoplasm, leading to a change in fluorescence.

-

Protocol Outline:

-

Treat cells with this compound.

-

Incubate the cells with the MMP-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Analyze the cells using fluorescence microscopy or flow cytometry to detect changes in fluorescence intensity or shifts in emission wavelength.

-

DNA Interaction Studies

Various biophysical techniques can be used to characterize the interaction of this compound with DNA.

-

Principle: Techniques such as circular dichroism, UV-visible spectroscopy, and electrophoretic mobility shift assays can be employed to assess changes in DNA conformation, binding affinity, and the formation of drug-DNA adducts.

-

Protocol Outline (Electrophoretic Mobility Shift Assay):

-

Incubate a defined DNA fragment (e.g., a plasmid or oligonucleotide) with increasing concentrations of this compound.

-

Separate the DNA fragments by agarose (B213101) or polyacrylamide gel electrophoresis.

-

Visualize the DNA using a fluorescent stain. Binding of this compound to the DNA will alter its migration through the gel.

-

Conclusion and Future Perspectives

This compound stands as a testament to the potential of ruthenium-based compounds to overcome the limitations of traditional platinum-based chemotherapy. Its unique mechanism of action, involving tumor-targeted activation and a distinct profile of intracellular targets, underpins its activity against a range of cancers, including those resistant to cisplatin, and its favorable toxicity profile observed in early clinical trials. While challenges related to its solubility have shifted the clinical focus to its salt derivative, KP1339, the foundational research on this compound has paved the way for the continued development of this promising class of anticancer agents. Future research will likely focus on further elucidating the intricate signaling pathways modulated by these compounds, identifying predictive biomarkers for patient response, and exploring rational combination therapies to maximize their therapeutic potential in the clinical setting.

References

- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new redox-active anticancer agent--preclinical development and results of a clinical phase I study in tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of the Ruthenium Complex this compound in Models of Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. NAMI-A and this compound/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug this compound (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of a novel anticancer ruthenium complex (this compound, FFC14A) in a phase I dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of KP1019

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a significant milestone in the development of non-platinum-based metal anticancer agents.[1] As the second ruthenium-based compound to advance to clinical trials, it has been a focal point of research aimed at overcoming the limitations of traditional platinum-based chemotherapies, such as cisplatin (B142131).[2][3] These limitations include significant side effects and the development of drug resistance.[4][5][6][7] this compound has demonstrated a distinct pharmacological profile, showing potent cytotoxicity against primary tumors, particularly colorectal cancer, and efficacy in cisplatin-resistant models.[1][8] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The exploration of ruthenium complexes as anticancer agents began in the 1980s, following the clinical success of cisplatin.[9] Researchers sought alternative metal-based drugs with novel mechanisms of action and improved safety profiles.[7] this compound emerged from this research as a promising ruthenium(III) coordination complex.[4][10] Unlike its structural relative, NAMI-A, which primarily exhibits antimetastatic properties, this compound was found to be active against a broad spectrum of primary tumors.[4][8][11][12] Its development was driven by the need for therapies effective against chemoresistant cancers.[13] The sodium salt of this compound, known as KP1339 (or NKP-1339), was later developed to improve its poor aqueous solubility, a factor that had hampered its clinical progression.[1][4][12][14]

Key Milestones:

-

1980s: Pioneering work on Ru(III) chloroammine compounds as potential cisplatin alternatives.[9]

-

Late 20th Century: Synthesis and initial investigation of this compound, identifying its cytotoxic activity against primary tumors.

-

Early 2000s: Advancement of this compound into Phase I clinical trials, marking it as the second ruthenium drug to reach this stage.[1][2]

-

Post-Phase I: Development of the more soluble sodium salt, KP1339 (NKP-1339), to address formulation challenges.[4][12]

Chemical Properties and Synthesis

Structure: this compound possesses an octahedral geometry with a central ruthenium(III) ion. The coordination sphere consists of four chloride ligands in the equatorial plane and two trans-axial N-donor indazole ligands.[1]

-

Chemical Name: Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]

-

Alternative Names: FFC14A[3]

-

Formula: C₂₁H₁₉Cl₄N₆Ru[1]

-

Molar Mass: 598.29 g·mol⁻¹[1]

-

Solubility: Exhibits low solubility in water, which led to the development of its sodium salt, KP1339.[1][14]

Synthesis Protocol:

The synthesis of this compound is typically achieved through the following procedure:[1]

-

Starting Material: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) is used as the ruthenium source.

-

Reaction: RuCl₃·3H₂O is refluxed with hydrochloric acid (HCl) and ethanol.

-

Ligand Addition: After the removal of ethanol, indazole is added to the solution and allowed to react at approximately 70 °C.

-

Isolation: The resulting solid product (this compound) is collected by filtration.

-

Purification and Characterization: The purity of the compound is confirmed using techniques such as UV-visible spectroscopy, elemental analysis, and determination of its reduction potential.[1]

Mechanism of Action

The anticancer activity of this compound is multifactorial and distinct from platinum-based drugs. It is considered a prodrug that requires activation within the body.[12]

3.1 Activation by Reduction: this compound is administered in the relatively inert Ru(III) oxidation state. It is selectively activated to the more reactive Ru(II) state within the hypoxic (low oxygen) environment characteristic of solid tumors.[1][15] This reduction is a critical step for its anticancer activity.[1] Intracellular reducing agents, such as glutathione, are thought to facilitate this process.[1]

3.2 Cellular Uptake and Transport: Upon entering the bloodstream, this compound rapidly binds to serum proteins, particularly albumin and transferrin.[1][3][16] Up to 90% of the drug is protein-bound in plasma.[1] The binding to transferrin is believed to facilitate its transport into cancer cells via transferrin receptor-mediated endocytosis.[1][3][17][18] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, which may contribute to the selective accumulation of this compound in tumor tissue.[16][17]

3.3 Intracellular Targets and Signaling Pathways: Once inside the cell, the activated Ru(II) species can interact with various biomolecules.

-

Protein Interactions: Unlike cisplatin, the primary targets of this compound appear to be cytosolic proteins rather than nuclear DNA.[16][19] Initial interactions occur with large protein complexes (>700 kDa), followed by a redistribution to smaller proteins (<40 kDa).[16][19]

-

DNA Interactions: While this compound can bind to DNA, its interaction is weaker compared to cisplatin.[1] It shows a preference for purine (B94841) bases, particularly guanosine (B1672433) and adenosine (B11128) monophosphates, and can cause weak untwisting and bending of the DNA structure.[1] The efficiency of inducing interstrand DNA cross-links is about 15-fold lower than that of cisplatin.[1]

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.[3][16][20] This is characterized by a loss of mitochondrial membrane potential.[1] The induction of apoptosis by this compound appears to be independent of the p53 tumor suppressor protein status, which is a significant advantage for treating p53-mutated cancers.[1]

-

Oxidative Stress: Studies have shown that this compound induces oxidative stress, which contributes to its apoptotic effects.[1][16][18]

-

Cell Cycle Arrest: Treatment with this compound and its analogue NKP-1339 can lead to cell cycle arrest in the G2/M phase, which is associated with the upregulation of the p38 MAPK stress response pathway.[15]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical evaluation and a Phase I clinical trial, providing valuable data on its efficacy and safety.

4.1 Preclinical Efficacy: this compound has demonstrated significant antineoplastic activity in various preclinical models. It is notably effective against colorectal carcinoma and remains potent in cell lines known for their resistance to other metal-based drugs.[1]

Table 1: In Vitro Cytotoxicity of this compound and KP1339

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| SW480 | Colorectal Carcinoma | This compound | 30-95 | 24 | [20] |

| HT29 | Colorectal Carcinoma | This compound | 30-95 | 24 | [20] |

| SW480 | Colorectal Carcinoma | KP1339 | Moderately higher than this compound | 24 | [20] |

| HT29 | Colorectal Carcinoma | KP1339 | Moderately higher than this compound | 24 | [20] |

| A2780 | Ovarian Carcinoma | this compound | Higher cytotoxicity than cisplatin in resistant cells | Not specified |[21][22] |

Table 2: Cellular Uptake Data

| Cell Line | Compound | Uptake (ng Ru / 10⁵ cells) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Various | This compound | 4.4 (mean) | 1 | [16] |

| Various | KP1339 | 2.3 (mean) | 1 |[16] |

4.2 Phase I Clinical Trial: this compound was evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[1][2]

Table 3: Summary of this compound Phase I Clinical Trial Results

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | Patients with advanced solid tumors | [1] |

| Dosage Range | 25 mg to 600 mg | [1][14] |

| Administration | Intravenously, twice weekly for three weeks | [1][14] |

| Primary Outcome | Disease stabilization observed in five out of six evaluable patients for up to 10 weeks | [1][2][3][14] |

| Side Effects | No serious or severe side effects were reported; mild treatment-related toxicities |[1][3][16] |

The promising results, particularly the disease stabilization and low toxicity, encouraged further development, leading to the investigation of the more soluble KP1339.[16][23]

Key Experimental Methodologies

5.1 Cellular Uptake and Distribution Analysis: A common workflow to determine how this compound is taken up and distributed within cells involves several key steps.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., KB-3-1) are seeded and allowed to attach for 24 hours.[16]

-

Drug Treatment: Cells are incubated with this compound at specified concentrations (e.g., 50 µM) for various time points (e.g., 1, 3, 6 hours).[16]

-

Cell Harvesting and Fractionation: Cells are collected, washed, and lysed. Subcellular fractions (e.g., nucleic, cytosolic, membrane/organelle) are separated by centrifugation.[16]

-

Ruthenium Quantification: The amount of ruthenium in total cell lysates and in each subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

-

Protein Binding Analysis: Cytosolic fractions are analyzed by native size-exclusion chromatography (SEC) coupled online with ICP-MS to identify ruthenium-protein binding patterns.[16]

Below is a diagram of a typical experimental workflow for this analysis.

Caption: Workflow for cellular uptake and distribution analysis.

5.2 In Vitro Cytotoxicity Assay (IC50 Determination):

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Dilution: this compound is dissolved (historically in DMSO, though this can affect results) and serially diluted to a range of concentrations.[16][24][25]

-

Treatment: The cells are treated with the various drug concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

-

Data Analysis: The absorbance readings are used to calculate the percentage of cell survival relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

This compound has been a pioneering compound in the field of medicinal inorganic chemistry, establishing ruthenium complexes as viable alternatives to platinum-based drugs.[4][26] Its unique mechanism of action, involving activation by reduction and targeting of cytosolic components, differentiates it from traditional DNA-damaging agents.[3][20] The clinical findings from the Phase I trial were encouraging, demonstrating good tolerability and signs of anticancer activity.[2][14]

While the development of this compound itself was hindered by poor solubility, its legacy continues through its more soluble sodium salt, KP1339 (NKP-1339), which has advanced further in clinical trials.[4][23] The extensive research on this compound has provided a deep understanding of how ruthenium compounds interact with biological systems and has laid the groundwork for the rational design of new, more effective metal-based anticancer drugs.[5][6] Future research will likely focus on optimizing drug delivery, potentially through nanoformulations, and exploring combination therapies to enhance the therapeutic potential of this important class of compounds.[15][27]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new redox-active anticancer agent--preclinical development and results of a clinical phase I study in tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From bench to bedside--preclinical and early clinical development of the anticancer agent indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound or FFC14A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. The Deceptively Similar Ruthenium(III) Drug Candidates this compound and NAMI-A Have Different Actions. What Did We Learn in the Past 30 Years? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug this compound (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]

- 16. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 20. NAMI-A and this compound/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular uptake and subcellular distribution of ruthenium-based metallodrugs under clinical investigation versus cisplatin - Metallomics (RSC Publishing) [pubs.rsc.org]

- 22. academic.oup.com [academic.oup.com]

- 23. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. DMSO reduces the cytotoxicity of anticancer ruthenium complex this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DMSO reduces the cytotoxicity of anticancer ruthenium complex this compound in yeast | microPublication [micropublication.org]

- 26. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]

- 27. Nanoformulation Improves Activity of the (pre)Clinical Anticancer...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Activation by Reduction Theory of KP1019

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], or KP1019, is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials. Its mechanism of action is believed to be distinct from traditional platinum-based chemotherapeutics, offering potential against resistant tumors. A central hypothesis for its tumor selectivity and cytotoxic activity is the "activation by reduction" theory. This guide provides a detailed examination of this theory, consolidating experimental evidence, outlining key methodologies, and presenting quantitative data. It explores the compound's journey from systemic circulation to its intracellular targets, the proposed reductive activation in the tumor microenvironment, and the subsequent molecular interactions that lead to apoptosis.

Introduction: The Rationale for Ruthenium-Based Prodrugs

Ruthenium complexes offer significant advantages in anticancer drug design, primarily due to their ability to exist in multiple oxidation states (e.g., +2, +3, +4) and their capacity for ligand exchange. The "activation by reduction" strategy leverages these properties by designing a relatively inert Ru(III) prodrug that becomes pharmacologically active upon reduction to a more labile and reactive Ru(II) species. This activation is theorized to occur preferentially within the hypoxic and reductive microenvironment characteristic of solid tumors, thereby minimizing systemic toxicity and enhancing tumor selectivity. This compound was developed based on this principle, showing promising preclinical activity against various cancer cell lines, including those resistant to cisplatin.

Systemic Transport and Cellular Uptake

Upon intravenous administration, this compound rapidly binds to serum proteins, predominantly albumin and transferrin. The interaction with transferrin is of particular interest and forms the basis of the "Trojan Horse" hypothesis for tumor-specific targeting.

The Transferrin "Trojan Horse" Hypothesis

Cancer cells often upregulate the expression of transferrin receptors (TfR1) to meet their high demand for iron. The hypothesis posits that this compound binds to serum transferrin and is actively transported into cancer cells via receptor-mediated endocytosis. Once inside the endosome, the lower pH (~5.5) is thought to facilitate the release of the ruthenium complex into the cytoplasm.

However, the role of transferrin is a subject of ongoing debate. Some studies have shown that cellular uptake occurs through both transferrin-dependent and transferrin-independent pathways. More recent research has suggested that cellular uptake of this compound is not primarily mediated by transferrin and likely occurs via passive diffusion.

Proposed Cellular Uptake Pathways

The diagram below illustrates the competing hypotheses for this compound's entry into a cancer cell.

The Role of Transferrin in the Cellular Uptake of KP1019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials. A crucial aspect of its mechanism of action and tumor selectivity is its interaction with serum proteins, particularly transferrin, for cellular uptake. This technical guide provides an in-depth analysis of the role of transferrin in the uptake of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed biological pathways and experimental workflows. While the transferrin-mediated uptake of this compound is a widely discussed hypothesis, it is important to note that there is also evidence suggesting that this may not be the primary mechanism, with passive diffusion also playing a significant role.

Introduction

The preferential accumulation of chemotherapeutic agents in tumor tissues is a primary goal in cancer therapy to enhance efficacy and reduce systemic toxicity. This compound has been observed to accumulate in tumors, a phenomenon partially attributed to its binding to serum proteins.[1][2] Among these, transferrin has garnered significant attention. Cancer cells frequently overexpress the transferrin receptor (TfR) to accommodate their heightened metabolic demand for iron, making it a potential target for drug delivery.[1][2] The hypothesis is that this compound, by binding to transferrin, can hijack this natural uptake mechanism to enter cancer cells.[3][4] However, the precise role and significance of this pathway remain a subject of ongoing research, with some studies indicating that cellular uptake is not mediated by transferrin and occurs mainly through passive diffusion.[5][6][7]

Quantitative Data on this compound Uptake and Binding

The following tables summarize the quantitative data from various studies on the cellular uptake of this compound and its binding to serum proteins.

Table 1: Cellular Uptake of this compound in Different Cancer Cell Lines

| Cell Line | Drug | Concentration (µM) | Incubation Time (h) | Cellular Ruthenium Content (ng Ru / 10⁵ cells) | Reference |

| SW480 (colon carcinoma) | This compound | 5 | 2 | 5.2 | [8] |

| SW480 (colon carcinoma) | This compound-apotransferrin (2:1) | 5 | 2 | ~2.7 (47% lower than free this compound) | [8] |

| SW480 (colon carcinoma) | This compound-Fe(III)-transferrin (1:0.3:1) | 5 | 2 | 11 | [4][8] |

| Various Cell Lines (mean) | This compound | Not Specified | 1 | 4.4 | [1][9] |

| Various Cell Lines (mean) | KP1339 | Not Specified | 1 | 2.3 | [1][9] |

Table 2: Cytotoxicity of this compound

| Cell Line | Drug | IC₅₀ (µM) after 72h | Reference |

| KB-3-1 | This compound | 82.6 | [1] |

| KB-3-1 | KP1339 | 108.9 | [1] |

Table 3: Binding of this compound to Serum Proteins

| Protein | Binding Stoichiometry (this compound:Protein) | Binding Characteristics | Reference |

| Human Serum Albumin (HSA) | 1:4 (HSA:this compound) | Binds to hydrophobic binding sites; thermodynamically more stable adduct than with transferrin. | [3][10] |

| Human Apotransferrin | 2:1 | Two equivalents bind specifically. | [4][11] |

Proposed Mechanism of Transferrin-Mediated this compound Uptake

The prevailing hypothesis for transferrin-mediated uptake of this compound involves a multi-step process. This process is critically dependent on the iron saturation of transferrin, with physiologically saturated transferrin (approximately 30%) being most effective.[4][8][11][12]

-

Binding to Transferrin: In the bloodstream, this compound binds to serum proteins, including transferrin.[1]

-

Receptor Recognition and Endocytosis: The this compound-transferrin complex is recognized by the overexpressed transferrin receptors on the surface of cancer cells and is internalized via endocytosis.[3] The conformation of transferrin, influenced by iron binding, is crucial for this recognition.[4][8][12]

-

Intracellular Release: Inside the cell, within the acidic environment of the endosome, it is proposed that this compound is released from transferrin.

-

Activation and Action: this compound is believed to be a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state, particularly in the hypoxic environment of tumors.[3][13] The activated compound can then interact with various intracellular targets, leading to apoptosis, primarily through the mitochondrial pathway.[1][3][14]

Caption: Proposed pathway of transferrin-mediated uptake of this compound into cancer cells.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the role of transferrin in this compound uptake.

Quantification of Cellular Ruthenium Content by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying the total intracellular ruthenium content.[1][9]

-

Cell Culture and Treatment: Cancer cells (e.g., SW480 human colon carcinoma) are cultured in appropriate media. For uptake experiments, cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with this compound or its protein adducts at a specific concentration for a defined period.

-

Cell Harvesting and Lysis: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove extracellular drug. The cells are then harvested (e.g., by trypsinization or scraping) and counted. Cell lysis is typically performed using nitric acid or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[15][16]

-

Sample Preparation and ICP-MS Analysis: The cell lysates are appropriately diluted and acidified. The ruthenium content is then measured using ICP-MS, with calibration standards to ensure accuracy. Results are typically normalized to the number of cells.

Analysis of this compound-Protein Binding by SEC-ICP-MS

Size-Exclusion Chromatography (SEC) coupled with ICP-MS is used to study the binding of this compound to proteins in biological fluids.[1][9]

-

Sample Preparation: Cell culture medium or cytosolic fractions from this compound-treated cells are collected.

-

Chromatographic Separation: The sample is injected into an SEC column, which separates molecules based on their size. Larger molecules (like protein-drug complexes) elute earlier than smaller, unbound drug molecules.

-

ICP-MS Detection: The eluent from the SEC column is directly introduced into the ICP-MS system, which continuously monitors the ruthenium signal. This allows for the identification of ruthenium associated with specific protein fractions based on their elution time.

Circular Dichroism (CD) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS)

These techniques are used to characterize the binding of this compound to transferrin.

-

CD Spectroscopy: This method is sensitive to changes in the secondary structure of proteins. By monitoring the CD spectrum of transferrin upon titration with this compound, conformational changes due to drug binding can be assessed.[4][11]

-

ESI-MS: This technique can be used to determine the stoichiometry of the this compound-transferrin complex by measuring the mass of the intact complex.[4][11]

Caption: A generalized workflow for studying the cellular uptake of this compound.

The Controversial Role of Transferrin and Alternative Uptake Mechanisms

While the transferrin-mediated uptake of this compound is a compelling hypothesis, several studies have presented conflicting evidence, suggesting that it may not be the sole or even the primary mechanism of cellular entry.[5][6][7]

-

Passive Diffusion: It has been proposed that this compound can enter cells via passive diffusion across the cell membrane.[5][7] This is supported by findings that the cellular uptake of this compound was not found to be transferrin-mediated in some studies.[5]

-

Binding to Albumin: this compound binds strongly to human serum albumin (HSA), which is present at much higher concentrations in the blood than transferrin.[4][17][18] While albumin-bound drugs are often considered a depot, it is possible that albumin facilitates the delivery of this compound to the tumor microenvironment.

Conclusion

The role of transferrin in the cellular uptake of this compound is a complex and multifaceted area of research. While there is evidence to support a transferrin-mediated pathway, particularly when transferrin is physiologically saturated with iron, this mechanism is not universally accepted, and its overall contribution to the drug's activity is still under investigation. Alternative mechanisms, such as passive diffusion, are also likely to play a significant role. For drug development professionals, a thorough understanding of these different uptake pathways is crucial for designing more effective ruthenium-based anticancer agents with improved tumor targeting and reduced systemic toxicity. Future research should aim to further elucidate the relative contributions of these different uptake mechanisms in various cancer types.

References

- 1. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium-based chemotherapeutics: are they ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Controversial Role of Transferrin in the Transport of Ruthenium Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Controversial Role of Transferrin in the Transport of Ruthenium Anticancer Drugs | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transferrin binding and transferrin-mediated cellular uptake of the ruthenium coordination compound this compound, studied by means of AAS, ESI-MS and CD spectroscopy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. Transferrin binding and transferrin-mediated cellular uptake of the ruthenium coordination compound this compound, studied by means of AAS , ESI-MS and CD sp ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/B309160K [pubs.rsc.org]

- 13. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]

- 14. NAMI-A and this compound/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serum-protein interactions with anticancer Ru(III) complexes this compound and KP418 characterized by EPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. real.mtak.hu [real.mtak.hu]

In-Depth Technical Guide: The Interaction of KP1019 with Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone clinical trials.[1][2] Its mechanism of action and transport in the bloodstream are of significant interest in drug development. A crucial aspect of its pharmacology is its interaction with human serum albumin (HSA), the most abundant protein in blood plasma.[3][4] This interaction significantly influences the biodistribution, bioavailability, and toxicity of this compound.[5] This technical guide provides a comprehensive overview of the interaction between this compound and serum albumin, summarizing key quantitative data, detailing experimental protocols, and visualizing the binding dynamics.

Upon intravenous administration, this compound binds non-covalently to HSA, which is believed to act as a carrier, transporting the drug to tumor tissues.[1][2] This binding is a critical step, as it can protect the drug from premature degradation and reduce systemic toxicity.[2][5] Studies have shown that this compound interacts with HSA with moderately strong affinity, binding to multiple sites on the protein.[1][6][7]

Quantitative Analysis of this compound-HSA Interaction

The binding of this compound to human serum albumin has been quantified using various biophysical techniques. The key parameters, including binding constants and stoichiometry, are summarized below.

| Parameter | Value | Method(s) | Reference(s) |

| Conditional Stability Constant (log K') | 5.3 - 5.8 | Spectrofluorimetry, Ultrafiltration-UV-vis Spectrophotometry, Capillary Zone Electrophoresis | [1][6][7] |

| Binding Stoichiometry (this compound:HSA) | 2:1 | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), X-ray Crystallography | [8] |

| Binding Sites | Sudlow's Site I and Site II | Fluorescence Displacement Assays, X-ray Crystallography | [1][6][9] |

Binding Mechanism and Site Specificity

The interaction between this compound and HSA is a multi-step process. Initially, the complex binds non-covalently to hydrophobic pockets within the albumin structure.[2] Over time, this can evolve into a covalent interaction where the ruthenium center coordinates with amino acid residues of the protein, specifically histidine.[2][3]

X-ray crystallography studies have definitively identified two primary binding sites for the ruthenium moiety of this compound on HSA:

-

Ru Binding Site I: Located in subdomain IB, involving coordination with Histidine 146.[9]

-

Ru Binding Site II: Located in Sudlow's Site I (subdomain IIA), involving coordination with Histidine 242.[9]

Interestingly, while the ruthenium atom binds, the indazole ligands dissociate from the metal center.[9] Competition studies using site-specific markers like warfarin (B611796) (for Site I) and dansylglycine (B86417) (for Site II) have confirmed that this compound can bind to both of these major drug-binding sites on albumin, with no strong preference for either.[1][6]

Experimental Protocols

The characterization of the this compound-HSA interaction relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are outlined below.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding affinity by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon addition of this compound.[6]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of Human Serum Albumin (HSA), typically fatty acid-free, in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.4). Prepare a stock solution of this compound in a suitable solvent.

-

Instrumentation: Use a spectrofluorometer with the excitation wavelength set to 295 nm to selectively excite the tryptophan residues in HSA.[10]

-

Titration: To a fixed concentration of HSA in a cuvette, incrementally add small aliquots of the this compound stock solution.

-

Measurement: After each addition, record the fluorescence emission spectrum, typically in the range of 300-450 nm. The fluorescence intensity at the emission maximum (around 340-350 nm) will decrease as more this compound is added.

-

Data Analysis: Correct the fluorescence intensity for dilution effects. The quenching data can be analyzed using the Stern-Volmer equation to calculate the binding constant (K) and the number of binding sites (n).[10]

Competitive Binding Assays

These assays determine the binding site of this compound on HSA by observing its ability to displace fluorescent probes known to bind to specific sites.

Protocol:

-

Preparation: Prepare solutions of HSA, this compound, and site-specific fluorescent markers (e.g., warfarin for Site I, dansylglycine for Site II).

-

Complex Formation: Form a complex between HSA and the fluorescent marker and measure its fluorescence intensity.

-

Displacement: Titrate the HSA-marker complex with increasing concentrations of this compound.

-

Measurement: Monitor the decrease in the fluorescence intensity of the marker as it is displaced from its binding site by this compound.[6]

-

Analysis: The extent of fluorescence quenching is used to determine the binding affinity of this compound to that specific site.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in the secondary and tertiary structure of HSA upon binding to this compound.

Protocol:

-

Sample Preparation: Prepare solutions of HSA and HSA pre-incubated with this compound at various molar ratios in a suitable buffer.

-

Instrumentation: Use a CD spectropolarimeter.

-

Far-UV CD: Record spectra in the far-UV region (typically 190-260 nm) to monitor changes in the secondary structure (α-helix, β-sheet content) of HSA.[11] The characteristic α-helical structure of HSA shows negative bands at 208 and 222 nm.[11][12]

-

Near-UV CD: Record spectra in the near-UV region (250-300 nm) to probe changes in the tertiary structure, specifically the microenvironment of aromatic amino acid residues.[11]

-

Analysis: Compare the CD spectra of free HSA with those of the HSA-KP1019 complexes to identify any significant changes in ellipticity, which indicate structural alterations.

Visualizing the Interaction: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the study of the this compound-HSA interaction.

Caption: Workflow for Fluorescence Quenching Spectroscopy.

Caption: Competitive Binding Assay Workflow.

Caption: this compound-HSA Binding Mechanism.

Conclusion

The interaction of this compound with human serum albumin is a multifaceted process characterized by moderately strong, multi-site binding. This interaction begins with non-covalent association, followed by the coordination of the ruthenium center to specific histidine residues on the protein, leading to the dissociation of the original indazole ligands. Understanding these binding dynamics is paramount for optimizing the therapeutic potential of this compound and other ruthenium-based anticancer drugs. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and modulate these critical drug-protein interactions.

References

- 1. Characterization of the binding sites of the anticancer ruthenium(III) complexes this compound and KP1339 on human serum albumin via competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum-protein interactions with anticancer Ru(III) complexes this compound and KP418 characterized by EPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAMI-A and this compound/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular protein binding patterns of the anticancer ruthenium drugs this compound and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. real.mtak.hu [real.mtak.hu]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of KP1019: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals